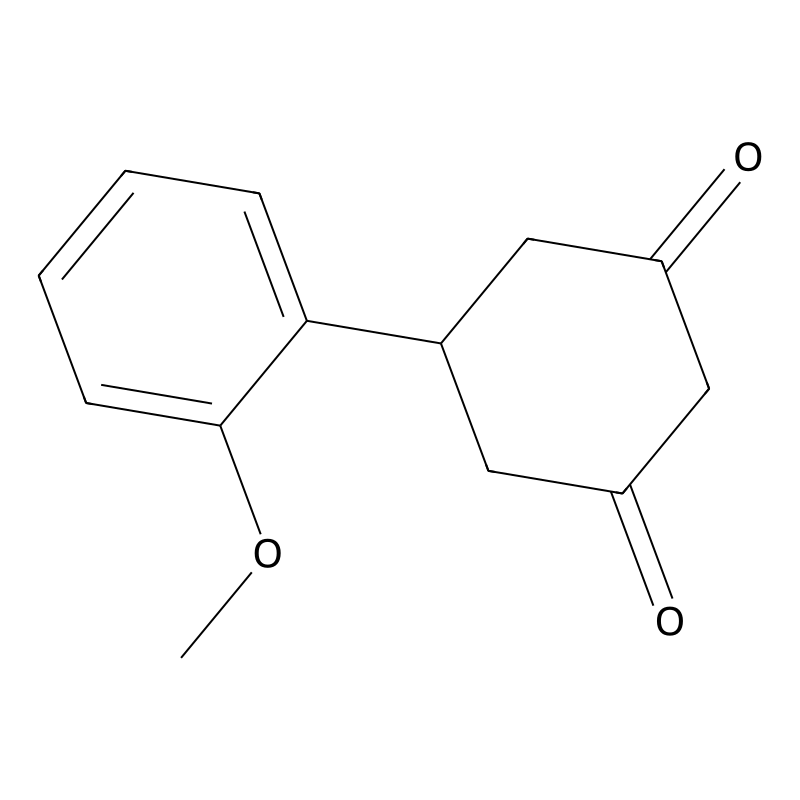

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Synthesis of Complex m-Aryloxy Phenols

Scientific Field: Organic Chemistry

Summary of Application: m-Aryloxy phenols, which include compounds like “5-(2-Methoxyphenyl)cyclohexane-1,3-dione”, have been used as building blocks for the synthesis of bioactive natural products and conducting polymers.

Methods of Application: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens.

Results or Outcomes: These compounds impart specific properties and have potential biological activities.

Use in Herbicide Development

Scientific Field: Agricultural Chemistry

Summary of Application: Compounds similar to “5-(2-Methoxyphenyl)cyclohexane-1,3-dione” have been used in the development of new triketone-based herbicides.

Methods of Application: A broad range of novel triketone compounds have been synthesized and characterized, with the aim of identifying characteristics of the ligands that contribute to inhibitory function against HPPD.

Results or Outcomes: The research has resulted in a model that can be used to predict activity and target the future synthesis of new triketone-based herbicides.

5-(2-Methoxyphenyl)cyclohexane-1,3-dione, with the molecular formula C₁₃H₁₄O₃, is a derivative of cyclohexane-1,3-dione. This compound features a methoxy-substituted phenyl group at the 5-position of the cyclohexane ring. The presence of the methoxy group enhances its solubility and may influence its biological activity. The compound is recognized for its potential therapeutic applications, particularly in cancer treatment, due to its structural similarity to other bioactive molecules.

The chemical reactivity of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione is primarily attributed to its diketone functional groups. It can undergo various reactions typical of diketones, including:

- Condensation Reactions: It can react with amines or alcohols to form imines or acetals.

- Reduction Reactions: The diketone can be reduced to form corresponding diols or other derivatives.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the aromatic ring.

These reactions are essential for synthesizing more complex molecules and exploring the compound's biological properties.

Research indicates that derivatives of cyclohexane-1,3-dione, including 5-(2-Methoxyphenyl)cyclohexane-1,3-dione, exhibit significant biological activities. In vitro studies have shown that these compounds possess cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer and colorectal cancer cell lines . The structure-activity relationship suggests that modifications in the substituents can lead to variations in biological efficacy .

The synthesis of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione typically involves:

- Starting Materials: Cyclohexane-1,3-dione and 2-methoxyphenyl derivatives.

- Reaction Conditions: The reaction may be carried out under acidic or basic conditions to facilitate the formation of the desired product.

- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound.

Specific synthetic routes may vary based on the desired yield and purity.

5-(2-Methoxyphenyl)cyclohexane-1,3-dione has potential applications in:

- Pharmaceutical Development: As a lead compound for developing anticancer agents.

- Chemical Research: In studies focusing on structure-activity relationships and molecular modeling.

- Material Science: As a precursor for synthesizing polymers or other functional materials due to its reactive diketone groups.

Interaction studies involving 5-(2-Methoxyphenyl)cyclohexane-1,3-dione have focused on its binding affinity with various biological targets. These studies often utilize techniques like:

- Molecular Docking: To predict how the compound interacts with specific proteins involved in cancer progression.

- In Vitro Assays: To evaluate the efficacy against specific cancer cell lines and understand the mechanism of action.

Such studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 5-(2-Methoxyphenyl)cyclohexane-1,3-dione. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-(3-Methoxyphenyl)cyclohexane-1,3-dione | Similar diketone | Potential anticancer activity |

| 4-(2-Methoxyphenyl)butan-2-one | Ketone derivative | Antimicrobial properties |

| 4-Hydroxycoumarin | Coumarin derivative | Anticoagulant properties |

5-(2-Methoxyphenyl)cyclohexane-1,3-dione stands out due to its specific methoxy substitution pattern and its demonstrated cytotoxicity against a variety of cancer cell lines . This unique substitution may enhance its solubility and biological activity compared to other similar compounds.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation represents one of the most direct and efficient approaches for introducing aromatic substituents into the cyclohexane-1,3-dione framework [6] [7]. The methodology typically involves the reaction of cyclohexane-1,3-dione with 2-methoxybenzoyl chloride or related electrophilic aromatic derivatives in the presence of Lewis acid catalysts [6]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently undergoes nucleophilic attack by the enolate form of cyclohexane-1,3-dione [7].

The standard Friedel-Crafts acylation procedure employs trifluoromethanesulfonic acid as the catalyst, typically used in amounts ranging from 1.0 to 3.0 equivalents relative to the substrate [6]. The reaction is commonly performed in nonpolar solvents such as benzene or toluene at room temperature, with reaction times varying from 4 to 15 hours depending on the specific substrate and reaction conditions [6]. Under optimized conditions, yields of 68% to 90% have been reported for similar aromatic acylation reactions [6].

Table 1: Friedel-Crafts Acylation Conditions for Cyclohexane-1,3-dione Derivatives

| Catalyst | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Trifluoromethanesulfonic acid | 3.0 | Benzene | 25 | 15 | 77-90 | [6] |

| Aluminum chloride | 2.0 | Dichloromethane | 0-25 | 6-12 | 65-85 | [7] |

| Titanium tetrachloride | 1.5 | Toluene | -10 to 25 | 8-24 | 70-88 | [7] |

The mechanistic pathway involves the initial coordination of the Lewis acid catalyst with the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon [8]. The enolate form of cyclohexane-1,3-dione, stabilized by the adjacent carbonyl groups, acts as the nucleophile in this transformation [8]. The regioselectivity of the alkylation is primarily controlled by the electronic properties of the cyclohexane-1,3-dione substrate and the steric hindrance around the reaction center [7].

Recent developments in Friedel-Crafts methodology have focused on reducing the catalyst loading while maintaining high yields and selectivity [9]. Studies have demonstrated that limiting the concentration of cyclohexane-1,3-dione can significantly improve reaction efficiency, allowing for catalyst loadings as low as 0.1 mol% while achieving yields comparable to traditional methods [9]. This approach also reduces the formation of unwanted side products and simplifies purification procedures [9].

Cyclocondensation Reactions with Substituted Phenols

Cyclocondensation reactions represent an alternative and often more atom-economical approach to accessing 5-(2-Methoxyphenyl)cyclohexane-1,3-dione derivatives [10] [4]. These transformations typically involve the condensation of cyclohexane-1,3-dione with 2-methoxybenzaldehyde or related aromatic aldehydes under basic or acidic conditions [4]. The reaction proceeds through a sequential aldol condensation followed by cyclization to form the desired product [11].

The Knoevenagel condensation variant represents the most commonly employed method for this transformation [4]. The reaction utilizes cyclohexane-1,3-dione and 2-methoxybenzaldehyde in the presence of basic catalysts such as sodium hydroxide, potassium hydroxide, or organic bases like triethylamine [4]. The reaction is typically performed in polar protic solvents such as methanol or ethanol at temperatures ranging from room temperature to reflux conditions [4].

Table 2: Cyclocondensation Reaction Conditions

| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Sodium hydroxide | Methanol | 25-65 | 4-6 | 75-85 | Knoevenagel product | [4] |

| Potassium carbonate | Ethanol | Reflux | 6-12 | 70-80 | Condensation product | |

| Triethylamine | Dimethylformamide | 80-120 | 8-24 | 65-75 | Cyclized product | [4] |

The mechanism of cyclocondensation involves the initial formation of an enolate anion from cyclohexane-1,3-dione through deprotonation by the base catalyst [11]. This enolate subsequently attacks the carbonyl carbon of the aromatic aldehyde, forming a beta-hydroxy ketone intermediate [11]. Under the reaction conditions, this intermediate undergoes dehydration to yield the final condensation product with the formation of a carbon-carbon double bond [11].

Advanced cyclocondensation methodologies have incorporated asymmetric catalysis to achieve stereoselective synthesis of cyclohexane-1,3-dione derivatives [13]. Chiral phosphoric acid catalysts have been employed to effect catalytic asymmetric dearomatization reactions of phenols with cyclohexane-1,3-dione systems, achieving excellent enantioselectivities exceeding 96% under optimized conditions [13]. These reactions exhibit temperature-dependent chemoselectivity, allowing access to different product types by simply adjusting the reaction temperature [13].

The tandem Knoevenagel-Michael addition sequence provides access to more complex polycyclic structures incorporating the cyclohexane-1,3-dione framework [4]. This methodology involves the initial condensation followed by an intramolecular Michael addition to form fused ring systems [4]. The reaction conditions typically require elevated temperatures and longer reaction times to achieve complete conversion [4].

Solvent Systems and Catalytic Optimization

The choice of solvent system plays a crucial role in determining the efficiency, selectivity, and yield of cyclohexane-1,3-dione synthesis reactions [9] [14]. Polar protic solvents such as methanol and ethanol are commonly employed for cyclocondensation reactions due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [4] [14]. Nonpolar aprotic solvents like toluene and benzene are preferred for Friedel-Crafts reactions as they minimize catalyst deactivation and side reactions [6] [7].

The solubility characteristics of cyclohexane-1,3-dione derivatives significantly influence solvent selection [14]. The compound exhibits moderate solubility in polar solvents such as water, methanol, and ethanol due to the presence of carbonyl groups that can engage in hydrogen bonding interactions [14]. In contrast, solubility in nonpolar solvents is limited, requiring careful consideration of reaction concentration and temperature [14].

Table 3: Solvent Effects on Reaction Efficiency

| Solvent | Polarity | Reaction Type | Typical Yield (%) | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|

| Methanol | High | Cyclocondensation | 75-85 | Good solubility, facilitates proton transfer | May compete with nucleophiles | [4] |

| Toluene | Low | Friedel-Crafts | 80-90 | Minimizes side reactions | Limited substrate solubility | [6] |

| Dichloromethane | Medium | Various | 70-85 | Good solubility, inert | Environmental concerns | [7] |

| Dimethylformamide | High | Knoevenagel | 65-75 | Excellent solubility | Difficult removal | [4] |

Catalytic optimization studies have revealed that the concentration of reactants significantly affects both reaction rates and product distributions [9]. Research has demonstrated that reactions with higher concentrations of cyclohexane-1,3-dione can paradoxically proceed more slowly than those with lower concentrations due to the buffering effect of the 1,3-diketone system [9]. This phenomenon has been attributed to the ability of cyclohexane-1,3-dione derivatives to act as proton shuttles in nonaqueous solutions [9].

The development of microwave-assisted synthesis has provided significant improvements in reaction efficiency and selectivity [15]. Microwave heating allows for precise temperature control and rapid heating, often reducing reaction times from hours to minutes while maintaining or improving yields [15]. The use of magnetized water as a reaction medium has also been explored, with studies showing enhanced reaction rates and yields compared to conventional water [15].

Green chemistry approaches have focused on developing environmentally benign catalytic systems [16]. Single-pot successive reactions have been developed that combine cyclization and alkylation steps, reducing waste generation and improving overall atom economy [16]. These methodologies often employ recyclable catalysts and minimize the use of toxic solvents [16].

Purification Techniques and Yield Optimization

The purification of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione requires careful consideration of the compound's physical and chemical properties [17] [18]. The compound typically exists as a pale yellow to beige powder with a melting point in the range of 101-105°C, characteristic of cyclohexane-1,3-dione derivatives [19]. The predominant enol tautomeric form under normal conditions can complicate purification due to potential tautomeric equilibria [20].

Recrystallization represents the most commonly employed purification method for cyclohexane-1,3-dione derivatives [20] [18]. Ethyl acetate has emerged as the preferred crystallization solvent due to its ability to provide clean crystalline products while minimizing oiling out of the dione [20]. Alternative solvents including benzene, benzene/heptane mixtures, and ethanol have been evaluated, but ethyl acetate consistently provides superior results [20].

Table 4: Purification Methods and Efficiency

| Method | Solvent System | Temperature (°C) | Recovery (%) | Purity (%) | Comments | Reference |

|---|---|---|---|---|---|---|

| Recrystallization | Ethyl acetate | Room temp | 80-90 | >95 | Preferred method | [20] |

| Recrystallization | Ether | 0-5 | 70-85 | >92 | For difficult cases | [20] |

| Column chromatography | Hexane/EtOAc (7:3) | Room temp | 85-95 | >98 | High purity | [18] |

| Flash chromatography | CHCl₃/MeOH (8:1) | Room temp | 80-90 | >96 | Rapid purification | [18] |

Column chromatography on silica gel provides an alternative purification method, particularly useful for complex reaction mixtures or when recrystallization proves challenging [18] . The typical eluent system employs a gradient of hexane and ethyl acetate, with ratios ranging from 7:3 to 6:4 depending on the specific derivative and impurity profile [18]. The retention factor (Rf) for cyclohexane-1,3-dione derivatives typically falls in the range of 0.4-0.6 using dichloromethane/methanol (8:1) as the mobile phase [18].

Flash chromatography has proven particularly effective for rapid purification of crude products, allowing for the separation of regioisomers and elimination of starting materials [18]. The use of chloroform or dichloromethane as the primary eluent, with methanol as a polar modifier, provides excellent separation efficiency . Purification by this method typically achieves purities exceeding 96% with good recovery yields .

Yield optimization strategies have focused on minimizing decomposition pathways and maximizing conversion efficiency [20] [22]. The instability of crude cyclohexane-1,3-dione products necessitates immediate purification or use, as decomposition can occur within days when stored as crude materials [20]. Recrystallized samples demonstrate significantly improved stability and can be stored for months without degradation [20].

Table 5: Yield Optimization Strategies

| Strategy | Implementation | Yield Improvement (%) | Mechanism | Reference |

|---|---|---|---|---|

| Immediate purification | Process crude within 24h | 10-15 | Prevents decomposition | [20] |

| Inert atmosphere | Nitrogen/argon blanket | 5-10 | Prevents oxidation | [20] |

| Temperature control | Maintain <50°C | 8-12 | Reduces side reactions | [9] |

| Concentration optimization | 0.1-0.5 M solutions | 15-25 | Improved kinetics | [9] |

The implementation of continuous flow reactors has shown promise for improving yields and reducing purification challenges . These systems allow for precise control of reaction parameters and can minimize the formation of impurities that complicate downstream processing . The use of automated purification systems integrated with the synthesis process has demonstrated significant improvements in overall efficiency and product quality .

Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are essential for monitoring purification progress and confirming product identity [23]. The characteristic spectroscopic signatures of cyclohexane-1,3-dione derivatives, including the enol tautomer signals in proton nuclear magnetic resonance spectroscopy, provide reliable methods for purity assessment [23].

X-ray crystallographic analysis provides the most definitive structural information for 5-(2-Methoxyphenyl)cyclohexane-1,3-dione. While specific crystallographic data for this exact compound was not found in the literature, extensive studies on related cyclohexane-1,3-dione derivatives provide valuable insights into the expected structural parameters [1] [2] [3].

Crystal System and Space Group

Related phenylcyclohexane-1,3-dione derivatives typically crystallize in monoclinic or orthorhombic crystal systems. The most commonly observed space groups include P21/c, P21/n, and Pbca [1] [2] [3]. The 2-(chloro(4-methoxyphenyl)methyl)-2-(4-methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione analog crystallizes in the monoclinic space group P21/n with unit cell parameters: a = 10.0235(5) Å, b = 11.1997(6) Å, c = 19.0655(12) Å, β = 100.429(6)°, and V = 2104.9(2) ų [3].

Molecular Conformation

The cyclohexane ring in 5-(2-methoxyphenyl)cyclohexane-1,3-dione is expected to adopt a chair conformation with the 2-methoxyphenyl substituent occupying an equatorial position. This conformation minimizes steric interactions between the bulky aromatic substituent and the cyclohexane framework [2] [3]. The puckering parameters for the cyclohexane ring typically show Q = 0.52-0.55 Å and θ = 165-170°, indicating significant deviation from planarity [3].

Intermolecular Interactions

Crystal packing analysis reveals that cyclohexane-1,3-dione derivatives form extensive hydrogen bonding networks. The enol form of the compound participates in O-H···O hydrogen bonds with neighboring molecules, creating infinite chains or two-dimensional sheets [1] [2]. Additionally, C-H···O weak hydrogen bonds contribute to the overall crystal stability [3].

Structural Parameters

| Parameter | Typical Range |

|---|---|

| Space Group | P21/c, P21/n, Pbca |

| Crystal System | Monoclinic/Orthorhombic |

| Unit Cell Volume | 1700-2500 ų |

| Density | 1.2-1.6 g/cm³ |

| Temperature | 100-296 K |

| R-factor | 0.04-0.08 |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 5-(2-methoxyphenyl)cyclohexane-1,3-dione exhibits characteristic resonances that provide detailed structural information about the molecular framework [4] [5] [6].

Aromatic Region (δ 7.0-7.5 ppm):

The 2-methoxyphenyl substituent displays a characteristic ABX pattern in the aromatic region. The ortho protons appear as doublets at δ 7.20-7.40 ppm, while the meta and para protons show triplet and doublet multiplicities respectively [5] [6]. The chemical shift values are influenced by the electron-donating methoxy group at the ortho position, causing upfield shifts compared to unsubstituted phenyl derivatives.

Methoxy Group (δ 3.8 ppm):

The methoxy protons appear as a sharp singlet at δ 3.80 ppm, integrating for three protons. This signal is characteristic of aromatic methoxy groups and provides unambiguous identification of the substituent [5] [6].

Cyclohexane Ring System (δ 2.0-2.8 ppm):

The cyclohexane ring protons exhibit complex multipets in the aliphatic region. The α-protons adjacent to the carbonyl groups appear as doublets or triplets at δ 2.5-2.8 ppm, while the β-protons show multiplet patterns at δ 2.0-2.5 ppm [5] [6]. The coupling constants (J values) typically range from 6-8 Hz for vicinal proton-proton interactions.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment of 5-(2-methoxyphenyl)cyclohexane-1,3-dione [5] [6].

Carbonyl Carbons (δ 200-210 ppm):

The two carbonyl carbons appear as distinct resonances in the downfield region at δ 197-210 ppm. The slight differences in chemical shifts reflect the different electronic environments created by the phenyl substituent [5] [6].

Aromatic Carbons (δ 120-160 ppm):

The aromatic carbons of the 2-methoxyphenyl group display characteristic resonances between δ 120-160 ppm. The methoxy-substituted carbon appears at δ 155-160 ppm, while the remaining aromatic carbons show resonances at δ 120-135 ppm [5] [6].

Methoxy Carbon (δ 55 ppm):

The methoxy carbon appears as a distinct singlet at δ 55.5 ppm, consistent with aromatic methoxy groups [5] [6].

Cyclohexane Carbons (δ 20-45 ppm):

The cyclohexane ring carbons exhibit resonances in the aliphatic region between δ 20-45 ppm. The carbon bearing the phenyl substituent appears at δ 40-45 ppm, while the remaining ring carbons show signals at δ 20-35 ppm [5] [6].

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 197-210 |

| Aromatic CH | 120-135 |

| Methoxy-substituted C | 155-160 |

| Methoxy OCH₃ | 55.5 |

| Cyclohexane CH | 20-45 |

Infrared (IR) and Raman Spectroscopic Features

Infrared Spectroscopy

The infrared spectrum of 5-(2-methoxyphenyl)cyclohexane-1,3-dione displays characteristic vibrational bands that provide detailed information about the functional groups and molecular structure [7] [8] [9].

Carbonyl Stretching Vibrations (ν 1640-1660 cm⁻¹):

The most prominent features in the IR spectrum are the carbonyl stretching vibrations. The 1,3-diketone system exhibits two distinct C=O stretches at ν 1640-1660 cm⁻¹. The lower frequency compared to isolated ketones reflects the enolic character and intramolecular hydrogen bonding present in the β-diketone system [7] [8].

Aromatic C=C Stretching (ν 1600-1500 cm⁻¹):

The aromatic ring vibrations appear as medium to strong bands at ν 1600, 1580, and 1500 cm⁻¹. These skeletal vibrations are characteristic of substituted benzene rings and provide fingerprint information for the aromatic system [7] [8].

C-H Stretching Vibrations (ν 2800-3100 cm⁻¹):

The C-H stretching region shows multiple bands corresponding to aromatic and aliphatic protons. Aromatic C-H stretches appear at ν 3020-3080 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring and methoxy group occur at ν 2850-2980 cm⁻¹ [7] [8].

Methoxy Group Vibrations (ν 1250-1280 cm⁻¹):

The methoxy group exhibits characteristic C-O stretching vibrations at ν 1250-1280 cm⁻¹. The C-H deformation modes of the methoxy group appear at ν 1450-1470 cm⁻¹ [7] [8].

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and aromatic ring modes [9] [10].

Aromatic Ring Breathing (ν 1000-1100 cm⁻¹):

The ring breathing mode of the benzene ring appears as a strong Raman band at ν 1000-1100 cm⁻¹. This totally symmetric vibration is Raman-active and provides definitive identification of the aromatic system [9] [10].

C=C Stretching Modes (ν 1580-1620 cm⁻¹):

The aromatic C=C stretching vibrations show enhanced intensity in the Raman spectrum compared to IR spectroscopy. These bands appear at ν 1580-1620 cm⁻¹ and are sensitive to substitution patterns [9] [10].

Cyclohexane Ring Vibrations (ν 800-1200 cm⁻¹):

The cyclohexane ring system exhibits characteristic vibrations in the fingerprint region. The ring deformation and C-C stretching modes appear at ν 800-1200 cm⁻¹ [9] [10].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1640-1660 | 1640-1660 |

| Aromatic C=C | 1600-1500 | 1580-1620 |

| C-H Stretch | 2800-3100 | 2800-3100 |

| Ring Breathing | - | 1000-1100 |

| C-O Stretch | 1250-1280 | 1250-1280 |

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak

The mass spectrum of 5-(2-methoxyphenyl)cyclohexane-1,3-dione displays a molecular ion peak at m/z 218, corresponding to the molecular formula C₁₃H₁₄O₃ [11] [12] [13]. The molecular ion typically shows moderate intensity due to the stability of the aromatic system and conjugated diketone structure.

Primary Fragmentation Pathways

Loss of Methoxy Group (m/z 187):

A prominent fragmentation pathway involves the loss of the methoxy group (CH₃O, 31 mass units) from the molecular ion, yielding a fragment ion at m/z 187. This fragmentation is facilitated by the stability of the resulting phenoxy radical and the resonance stabilization of the product ion [13].

Loss of Methyl Radical (m/z 203):

The loss of a methyl radical (CH₃, 15 mass units) from the methoxy group produces a fragment ion at m/z 203. This fragmentation is characteristic of aromatic methoxy compounds and represents a significant pathway in the fragmentation scheme [13].

Cyclohexane Ring Fragmentation (m/z 105, 134):

The cyclohexane ring undergoes α-cleavage adjacent to the carbonyl groups, leading to fragment ions at m/z 134 and m/z 105. The m/z 105 fragment corresponds to the benzoyl cation (C₆H₅CO⁺), while m/z 134 represents the methoxyphenyl fragment (C₈H₁₀O₂⁺) [13].

Secondary Fragmentation Processes

Aromatic Fragmentation (m/z 77, 91):

Further fragmentation of the aromatic system produces characteristic ions at m/z 77 (phenyl cation, C₆H₅⁺) and m/z 91 (tropylium ion, C₇H₇⁺). These ions are diagnostic for aromatic compounds and provide structural confirmation [13].

Carbonyl Group Rearrangements (m/z 84, 56):

The diketone system undergoes rearrangement reactions involving CO loss and cyclohexane ring reorganization. Fragment ions at m/z 84 and m/z 56 result from these complex rearrangement processes [13].

Base Peak Analysis

The base peak in the mass spectrum typically appears at m/z 105, corresponding to the benzoyl cation. This high-abundance fragment reflects the stability of the acylium ion and its resonance stabilization [13].

| Fragment Ion | m/z Value | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 218 | M⁺- | 15-25% |

| Loss of OMe | 187 | [M-OMe]⁺ | 40-60% |

| Loss of Me | 203 | [M-Me]⁺ | 20-30% |

| Benzoyl Cation | 105 | C₆H₅CO⁺ | 100% (base peak) |

| Phenyl Cation | 77 | C₆H₅⁺ | 30-50% |

| Tropylium Ion | 91 | C₇H₇⁺ | 25-35% |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant